N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide
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Overview
Description
N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide is a chemical compound with the molecular formula C7H16IN3O and a molecular weight of 285.129 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Preparation Methods
The synthesis of N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide involves a multistep process. Initially, 4-carboxy-5-aminoimidazole-1-β-D-ribofuranoside (CAIR) reacts with 3-methyl-1-butanol in the presence of an acid catalyst. The resulting intermediate is then reacted with guanidine hydrochloride to form the final compound
Chemical Reactions Analysis
N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Substitution: The compound can undergo substitution reactions, particularly involving the guanidine group.
Common reagents and conditions used in these reactions include acid catalysts for the initial synthesis and guanidine hydrochloride for the final step. The major products formed from these reactions are intermediates that lead to the final compound.
Scientific Research Applications
N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, although it is not approved for medical use.
Industry: Limited industrial applications, primarily in research and development settings.
Mechanism of Action
The compound activates AMP-activated protein kinase (AMPK), a key enzyme involved in regulating cellular energy homeostasis. AMPK is activated in response to cellular stress, such as low energy levels, and promotes the production of ATP by increasing glucose uptake and fatty acid oxidation. N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide mimics the effects of cellular stress by increasing the level of AMP, which activates AMPK and promotes energy production.
Comparison with Similar Compounds
Similar compounds to N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide include:
2-Methyl-1-(tetrahydrofuran-3-yl)methyl)guanidine: Shares a similar structure but differs in the substituent groups.
Guanidine derivatives: Various guanidine derivatives exhibit similar chemical properties and biological activities.
Properties
IUPAC Name |
2-methyl-1-(oxolan-3-ylmethyl)guanidine;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.HI/c1-9-7(8)10-4-6-2-3-11-5-6;/h6H,2-5H2,1H3,(H3,8,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEGYPYMOQCHNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCC1CCOC1.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16IN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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